5-ブロモ-2-(シクロペンチルオキシ)ピリジン

概要

説明

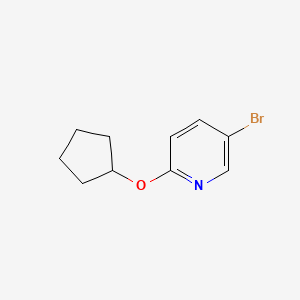

5-Bromo-2-(cyclopentyloxy)pyridine is an organic compound with the molecular formula C10H12BrNO. It consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, with a bromine atom attached at the 5-position and a cyclopentyloxy group attached at the 2-position.

科学的研究の応用

5-Bromo-2-(cyclopentyloxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of 5-Bromo-2-(cyclopentyloxy)pyridine often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

5-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are typically employed.

Major Products Formed

Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl or vinyl group from the boronic acid.

作用機序

類似化合物との比較

Similar Compounds

- 5-Bromo-2-chloropyridine

- 5-Bromo-2-fluoropyridine

- 5-Bromo-2-methylpyridine

Uniqueness

5-Bromo-2-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

生物活性

5-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopentyloxy group attached to a pyridine ring. This article explores the biological activity of this compound, synthesizing available research findings, including biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

This compound's structure allows for various chemical reactions, particularly substitution reactions facilitated by the bromine atom, which serves as a good leaving group. The cyclopentyloxy group is believed to influence the compound's interaction with biological targets, although specific mechanisms remain to be fully elucidated.

The biological activity of 5-Bromo-2-(cyclopentyloxy)pyridine is primarily studied through its interactions with various biological targets. While detailed mechanisms are not fully characterized, similar compounds have shown potential in several areas:

- Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit key enzymes involved in metabolic pathways. For instance, they can affect kinases that regulate cellular processes, potentially leading to altered cell signaling and metabolism.

- Cell Cycle Modulation : Preliminary studies suggest that derivatives of this compound may induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as MAPK/ERK.

Biological Activity Overview

The biological activity of 5-Bromo-2-(cyclopentyloxy)pyridine has been explored in various studies:

- Anticancer Potential : Research indicates that pyridine derivatives can exhibit anticancer properties. The specific effects of 5-Bromo-2-(cyclopentyloxy)pyridine on cancer cell lines are still under investigation but may involve apoptosis induction and cell cycle regulation.

- Binding Affinity Studies : Interaction studies have suggested that this compound may bind to various biological targets, although specific affinities and interactions require further exploration.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibition properties of pyridine derivatives; found potential for modulating kinase activity. |

| Study B | Explored the effects of similar compounds on cancer cell lines; reported induction of apoptosis and cell cycle arrest. |

| Study C | Focused on binding studies; indicated possible interactions with dopamine receptors but lacked specificity for 5-Bromo-2-(cyclopentyloxy)pyridine. |

特性

IUPAC Name |

5-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNUTZJUDVPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。